Pseudobaptigenin

Description

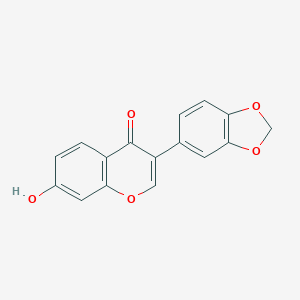

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O5/c17-10-2-3-11-14(6-10)19-7-12(16(11)18)9-1-4-13-15(5-9)21-8-20-13/h1-7,17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJNBKINYHZUGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=COC4=C(C3=O)C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237982 | |

| Record name | Psi-baptigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pseudobaptigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

90-29-9 | |

| Record name | Pseudobaptigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Psi-baptigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudobaptigenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Psi-baptigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSEUDOBAPTIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78RRL4HLL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pseudobaptigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

296 - 298 °C | |

| Record name | Pseudobaptigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Phytochemistry and Botanical Origins of Pseudobaptigenin

Identification and Isolation Methodologies from Plant Matrices

The extraction and purification of pseudobaptigenin from plant sources involve a series of sophisticated laboratory techniques designed to isolate this specific isoflavone (B191592) from a complex mixture of other plant metabolites.

Extraction Techniques

The initial step in obtaining this compound is its extraction from the plant matrix. Various methods are employed, often utilizing solvents to draw out the desired compounds.

Commonly, a solvent extraction method is used, with methanol (B129727), ethanol, and acetonitrile (B52724) being frequent choices. acs.org For instance, a study on the isoflavones in red clover utilized acidified aqueous methanol for extraction. zemdirbyste-agriculture.lt Another approach for extracting isoflavones from dietary supplements involves a 50:50 (v/v) mixture of acetonitrile and water at room temperature. nih.gov The choice of solvent and extraction conditions, such as temperature, can significantly influence the efficiency and selectivity of the extraction process. acs.orgmdpi.com Heat-reflux extraction is another method that has been applied, for example, using 50% methanol. mdpi.com Furthermore, ultrasound-assisted extraction has also been explored to enhance the recovery of isoflavones. mdpi.com

Chromatographic Purification Strategies

Following extraction, the crude extract contains a mixture of various compounds. To isolate this compound, chromatographic techniques are essential. These methods separate compounds based on their different chemical and physical properties.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis and purification of isoflavones, including this compound. core.ac.uknih.gov HPLC, often coupled with a photodiode array (PDA) detector, allows for the quantification of these compounds. zemdirbyste-agriculture.lt For more detailed structural information and identification, liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools. acs.orgmak.ac.ug

Countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC) are liquid-liquid partition chromatography techniques that have proven effective in separating natural products like isoflavones without the use of a solid support matrix. researchgate.netsci-hub.se These methods are particularly useful for preparative scale separations to obtain pure compounds for further study.

Prevalence and Distribution of this compound Across Plant Species

This compound is found in a variety of plants, with a notable presence in the Leguminosae (Fabaceae) family. biosynth.comresearchgate.net

Occurrence in Leguminosae (Fabaceae) Family

The Leguminosae family, also known as the pea or bean family, is a significant source of isoflavonoids, with this compound being one of the many such compounds identified within this large plant family. researchgate.net It has been isolated from various species within this family, including Spatholobus suberectus and Dalbergia spruceana. nih.govbiorbyt.com

Red clover (Trifolium pratense) is a well-documented source of this compound. ebi.ac.ukwiktionary.orgwikipedia.org It is considered a minor isoflavonoid (B1168493) in this plant, alongside other more abundant isoflavones like biochanin A and formononetin (B1673546). doi.org Studies have identified this compound in various parts of the red clover plant, including the roots, where its glycoside-malonate form has been detected. nih.govmdpi.com The concentration of isoflavones in red clover can be influenced by factors such as the specific cultivar and the plant part analyzed, with leaves generally showing the highest concentrations. zemdirbyste-agriculture.ltagriculturejournals.cz

Pterocarpus marsupium, commonly known as the Indian Kino Tree or Vijayasar, is another member of the Leguminosae family from which this compound has been isolated. medchemexpress.comflorajournal.commedchemexpress.com The heartwood of this tree is particularly rich in a variety of phenolic compounds, including flavonoids and stilbenes. florajournal.comijpsjournal.comusp.org Phytochemical analyses of P. marsupium have consistently reported the presence of this compound among its constituents. florajournal.comusp.orgijpsjournal.com The plant's extracts have been found to contain a complex mixture of compounds, with flavonoids being a significant group. wisdomlib.orgnjppp.comrjpponline.org

Presence in Other Botanical Sources

Beyond the aforementioned species, this compound has been isolated from several other plants. It is a known constituent of red clover (Trifolium pratense), another member of the Fabaceae family. ebi.ac.ukwikipedia.org Additionally, phytochemical investigations of the root of Caragana sinica (Chinese peashrub) have resulted in the isolation of five isoflavones, one of which was identified as this compound. ebi.ac.uk The compound is generally found in various legumes. biosynth.com

Biosynthetic Pathways and Regulation of Pseudobaptigenin

Elucidation of the Isoflavonoid (B1168493) Biosynthesis Pathway

The journey to pseudobaptigenin begins within the broader isoflavonoid biosynthesis pathway. This pathway is a specialized branch of the general phenylpropanoid pathway. Key intermediates are channeled towards the formation of the isoflavone (B191592) core structure, from which a variety of compounds, including this compound, are derived.

The synthesis of this compound is built upon a foundation of precursor isoflavonoids. The general isoflavonoid pathway first yields core compounds like daidzein (B1669772) from chalcone (B49325) precursors through the action of enzymes including chalcone synthase (CHS) and isoflavone synthase (IFS). nih.govfrontiersin.org

From these foundational molecules, the specific path to this compound proceeds through key intermediates:

Daidzein: This isoflavone can undergo methylation by the enzyme isoflavanone (B1217009) 4′-O-methyltransferase (I4'OMT) to yield formononetin (B1673546). nih.gov

Formononetin: This methylated isoflavone serves as a crucial precursor in the biosynthesis of more complex isoflavonoids. nih.govnih.govfrontiersin.org It is the substrate for the next key enzymatic step.

Calycosin: The enzyme Isoflavone 3'-Hydroxylase (I3'H) acts on formononetin, adding a hydroxyl group to the 3' position of the B-ring to form calycosin. nih.govnih.govfrontiersin.org Calycosin is the immediate precursor that is directly converted into this compound. nih.govfrontiersin.org

| Precursor | Description | Role in Pathway |

|---|---|---|

| Daidzein | A core isoflavone synthesized via the general flavonoid pathway. | Serves as the initial substrate for methylation to formononetin. nih.gov |

| Formononetin | A 4'-O-methylated isoflavone. | Acts as the substrate for hydroxylation to produce calycosin. nih.govnih.gov |

| Calycosin | A 3'-hydroxylated isoflavone (3'-hydroxyformononetin). qmul.ac.uk | The direct precursor molecule for the synthesis of this compound. nih.govnih.gov |

Enzymology of this compound Biosynthesis

The conversion of precursor metabolites into this compound is governed by the precise action of specific enzymes. The central enzyme in this final step is this compound Synthase (PBS), which works in concert with other enzymes that modify the isoflavone skeleton.

This compound Synthase (PBS) is the key enzyme responsible for the formation of the methylenedioxy bridge that characterizes this compound. wikipedia.org Initially classified under EC 1.14.21.8, this enzyme has been reclassified and is now designated as EC 1.14.19.63 . qmul.ac.ukexpasy.orgqmul.ac.ukenzyme-database.orgqmul.ac.uk It is systematically named calycosin,NADPH:oxygen oxidoreductase (methylenedioxy-bridge-forming). wikipedia.org PBS is integral to the biosynthesis of pterocarpan (B192222) phytoalexins, such as (-)-maackiain, in plants like chickpea (Cicer arietinum). qmul.ac.ukexpasy.orggenome.jp

This compound Synthase belongs to the cytochrome P450 superfamily of enzymes, specifically identified as a heme-thiolate protein. qmul.ac.ukwikipedia.orgexpasy.org Cytochrome P450s are a diverse group of enzymes that play critical roles in the metabolism of a wide variety of compounds, including drugs and endogenous molecules, in most living organisms. plos.org They typically function as monooxygenases, utilizing a heme cofactor to catalyze oxidative reactions. plos.org

The primary function of this compound Synthase is to catalyze the formation of a methylenedioxy bridge from a 3'-hydroxy and a 4'-methoxy group on the B-ring of the isoflavone precursor. qmul.ac.uk This is an oxidative reaction that, interestingly, does not result in the incorporation of an oxygen atom from molecular oxygen into the final product, this compound. qmul.ac.ukexpasy.org

The enzyme also demonstrates activity on a similar substrate, pratensein, converting it to 5-hydroxythis compound. qmul.ac.ukwikipedia.org

| Attribute | Description |

|---|---|

| Enzyme Name | This compound Synthase (PBS) |

| EC Number | EC 1.14.19.63 (formerly EC 1.14.21.8) expasy.orgqmul.ac.uk |

| Systematic Name | calycosin,NADPH:oxygen oxidoreductase (methylenedioxy-bridge-forming) wikipedia.org |

| Enzyme Class | Oxidoreductase; Cytochrome P450 (heme-thiolate) qmul.ac.ukwikipedia.org |

| Substrate | Calycosin wikipedia.org |

| Product | This compound wikipedia.org |

| Cofactor | NADPH wikipedia.org |

The activity of this compound Synthase is intricately linked with other enzymes in the isoflavonoid pathway. The production of its substrate and the further modification of its product are dependent on the sequential action of these related enzymes.

Isoflavone 3'-Hydroxylase (I3'H): This enzyme acts upstream of PBS. I3'H, a cytochrome P450 enzyme from the CYP81E subfamily, catalyzes the hydroxylation of formononetin at the 3' position to produce calycosin, the direct substrate for PBS. nih.govnih.govfrontiersin.org This step is essential for preparing the isoflavone structure for the subsequent ring closure reaction.

Isoflavone 2'-Hydroxylase (I2'H): This enzyme acts downstream from PBS. After this compound is formed, I2'H can introduce a hydroxyl group at the 2' position. nih.gov This enzyme, also a P450 (from the CYP81E subfamily), converts this compound into 2',7-dihydroxy-4',5'-methylenedioxyisoflavone. nih.gov This product can then be further metabolized by enzymes such as isoflavone reductase (IFR) in the pathway leading to pterocarpans like maackiain. nih.govnih.gov

This coordinated enzymatic cascade highlights the modular nature of the isoflavonoid pathway, where sequential hydroxylations, methylations, and ring formations lead to a diverse array of natural products.

Mentioned Compound Names

| Compound Name |

|---|

| Biochanin A |

| Calycosin |

| Chalcone |

| Coumestrol |

| Daidzein |

| 2',7-dihydroxy-4',5'-methylenedioxyisoflavone (DMD) |

| Formononetin |

| Genistein (B1671435) |

| 5-hydroxythis compound |

| (-)-Maackiain |

| p-Coumaroyl-CoA |

| Pratensein |

| This compound |

This compound Synthase (PBS) Activity and Characterization (EC 1.14.21.8 / EC 1.14.19.63)

Genetic and Environmental Regulation of this compound Accumulation

The biosynthesis and subsequent accumulation of isoflavonoids, including this compound, are complex processes meticulously controlled by a combination of genetic determinants and environmental cues. nih.gov The production levels of these secondary metabolites are not static; they fluctuate based on the plant's developmental stage, genetic makeup, and in response to various external stimuli. nih.govmdpi.com This regulation allows plants to produce these compounds when needed, for example, as a defense mechanism.

Genetic factors are considered highly important in determining the isoflavone content in plants like red clover (Trifolium pratense). mdpi.com However, the final concentration of these compounds results from a complex interplay between the plant's genetics and its environment. mdpi.com Environmental factors, both biotic and abiotic, act as key regulators of the genes in the isoflavonoid pathway. nih.gov For instance, biotic elicitors, such as fungal homogenates, can trigger a defense response that enhances the transcription of genes coding for enzymes essential for isoflavonoid synthesis, like chalcone synthase and isoflavone synthase. nih.govnih.gov Studies have shown that applying elicitors can significantly increase the production of isoflavonoids in plant cell cultures. nih.gov For example, field-grown red clover roots, exposed to natural environmental conditions, were found to be rich in this compound-G-M (a glycoside of this compound). nih.gov Similarly, abiotic factors like UV-B radiation have been shown to induce the accumulation of isoflavonoids as a protective measure. nih.gov

Elicitation, the process of inducing or enhancing the synthesis of secondary metabolites by adding small amounts of substances (elicitors), is a key strategy for studying and manipulating isoflavonoid production. mdpi.com These elicitors can be of biological origin (e.g., yeast extract, fungal components) or abiotic (e.g., heavy metals, phytohormones). nih.govmdpi.com They work by activating signal cascades that lead to the upregulation of genes involved in specific metabolic pathways. mdpi.com In Trifolium pratense suspension cultures, the application of a synthetic elicitor, 2-(2-fluoro-6-nitrobenzylsulfanyl)pyridine-4-carbothioamide, was shown to favorably influence the production of various isoflavonoids. nih.gov Such studies highlight the dynamic genetic and environmental regulation that governs the accumulation of this compound in producing plants.

Transcriptomic and Metabolomic Analyses in Producing Plants

Integrated transcriptomic and metabolomic analyses have become powerful tools for elucidating the molecular mechanisms that underpin the production of secondary metabolites. mdpi.comnih.gov These approaches allow for the simultaneous study of gene expression (transcriptome) and the resulting metabolite profile (metabolome), providing a comprehensive view of the biosynthetic pathways and their regulation. mdpi.com

A recent study combining these 'omics' techniques on fenugreek (Trigonella foenum-graecum L.) seeds provided significant insights into isoflavonoid accumulation. mdpi.com The analysis identified thousands of metabolites, with flavonoids and isoflavonoids being among the main components. mdpi.com Notably, this compound was identified as one of the most significantly upregulated metabolites during seed development. mdpi.com The transcriptomic analysis identified 38,137 differentially expressed genes (DEGs), with 147 of them being significantly enriched in the "flavonoid biosynthesis" pathway according to the Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis. mdpi.com This integrated analysis helps to correlate the expression of specific genes with the accumulation of specific metabolites. mdpi.com

In another study on Polygonatum kingianum, integrated transcriptome and metabolome analyses revealed that isoflavonoid biosynthesis pathways were significantly affected by treatment with selenium nanoparticles. frontiersin.orgnih.gov The accumulation of flavonoids was found to be regulated through pathways including flavonoid and isoflavonoid biosynthesis. nih.gov The study identified key enzymes whose corresponding genes were differentially expressed, including this compound synthase, which is crucial for the formation of this compound from its precursor, calycosin. nih.govqmul.ac.uk

These analyses often focus on identifying key regulatory genes, such as those for transcription factors (TFs). TFs are proteins that control the rate of transcription of other genes and play a pivotal role in regulating metabolic pathways. nih.govwikipedia.orgkhanacademy.org In studies on Panax quinquefolius and hop, TF families like MYB, bHLH, and WRKY were identified as key regulators of flavonoid and defense-related gene expression. mdpi.comnih.gov By identifying which TFs are co-expressed with pathway genes, researchers can uncover the regulatory networks controlling the biosynthesis of compounds like this compound.

The table below summarizes key findings from a representative integrated analysis study.

| Analysis Type | Key Findings | Specific Examples |

|---|---|---|

| Metabolomics | Identification of significantly upregulated metabolites during seed development. | This compound, 3,7-Di-O-methylquercetin, Flavonoids, Isoflavonoids, Methylecgonine |

| Transcriptomics | Identification of differentially expressed genes (DEGs) in relevant biosynthetic pathways. | 147 DEGs significantly enriched in "flavonoid biosynthesis". 10 DEGs for 6 key enzymes in flavonoid and alkaloid synthesis. |

| Integrated Analysis | Correlation of DEGs with differentially accumulated metabolites (DAMs). | Significant correlation found between 169 DEGs and 344 DAMs, including 9 flavonoids and 2 isoflavonoids linked to 9 specific DEGs. |

Metabolic Engineering Approaches for Enhanced Production

Metabolic engineering is a field that involves the targeted modification of genetic and regulatory processes within cells to increase the production of a specific substance. wikipedia.org This approach holds significant promise for enhancing the yield of valuable natural products like this compound, which are often produced in small quantities in their native plants. nih.gov The core strategies of metabolic engineering include overexpressing genes for rate-limiting enzymes, blocking competing metabolic pathways, and expressing biosynthetic pathways in heterologous hosts. wikipedia.org

One primary strategy is the overexpression of genes that encode crucial enzymes in the this compound biosynthetic pathway. wikipedia.org The enzyme this compound synthase, a cytochrome P450-dependent enzyme, catalyzes the formation of the methylenedioxy bridge, a key step in this compound synthesis from calycosin. expasy.orgwikipedia.org Overexpressing the gene for this synthase could potentially increase the metabolic flux towards this compound.

Another common approach is to block or down-regulate competing pathways that draw precursors away from the desired product. wikipedia.org For example, precursors in the phenylpropanoid pathway are used for the synthesis of numerous flavonoids and other compounds. By using techniques like RNA interference (RNAi) or CRISPR-Cas9 to silence genes in competing branches, metabolic engineers can redirect precursors towards the isoflavonoid pathway, thereby boosting the production of this compound.

Furthermore, heterologous production offers a powerful alternative to extraction from natural plant sources. nih.gov This involves transferring the entire biosynthetic pathway for this compound into a well-characterized microbial host, such as baker's yeast (Saccharomyces cerevisiae) or the bacterium Escherichia coli. nih.govebsco.com These microorganisms can be cultivated in large-scale fermenters, offering a more controlled and potentially higher-yielding production platform. mdpi.com While the export and engineering of complex plant pathways into microbes can be challenging due to factors like enzyme kinetics and regulation, advances in synthetic biology are continuously improving the efficiency of these heterologous systems. nih.govnih.gov

A different approach involves the genetic transformation of plant cells or tissues. For instance, transformation with genes from Agrobacterium rhizogenes, such as the rolB gene, has been shown to activate secondary metabolism. researchgate.net Studies on Maackia amurensis cell cultures demonstrated that transformation with the rolB gene led to a significant increase in the content of isoflavonoids. researchgate.net This method represents a form of metabolic engineering applied directly to plant cells to enhance the production of target compounds.

The table below outlines potential metabolic engineering strategies for enhancing this compound production.

| Strategy | Description | Target Example | Reference |

|---|---|---|---|

| Gene Overexpression | Increasing the expression of a key gene to boost the activity of a rate-limiting enzyme in the biosynthetic pathway. | Overexpression of the This compound synthase gene. | wikipedia.org |

| Pathway Blocking | Down-regulating or knocking out genes in competing metabolic pathways to redirect precursors to the desired product. | Silencing enzymes that convert pathway intermediates into other classes of flavonoids. | wikipedia.org |

| Heterologous Production | Introducing the entire biosynthetic pathway into a microbial host for large-scale production. | Expressing the genes for the this compound pathway in Saccharomyces cerevisiae or Escherichia coli. | nih.gov |

| Plant Cell Transformation | Introducing genes into plant cells that activate or enhance secondary metabolite production. | Transformation with Agrobacterium rhizogenesrol genes to stimulate isoflavonoid synthesis in cell cultures. | researchgate.net |

Biological Activities and Pharmacological Potential of Pseudobaptigenin

Antioxidant Mechanisms and Cellular Protection

The antioxidant properties of Pseudobaptigenin are a cornerstone of its therapeutic potential, contributing to cellular protection by mitigating oxidative damage. amazonaws.com This activity is executed through direct interaction with reactive species and by modulating the body's innate antioxidant defense systems.

Free radicals are highly reactive molecules that can cause damage to cells, contributing to various chronic diseases. nih.govnih.gov Antioxidants can neutralize these molecules, thereby preventing cellular damage. nih.gov The ability of a compound to scavenge free radicals is often evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. nih.govnih.govabbexa.com In this assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, a process that can be measured by a change in color. nih.govmdpi.com

Beyond direct scavenging, this compound is involved in modulating endogenous antioxidant pathways, which provides a more sustained defense against oxidative stress. biosynth.comresearchgate.net A critical pathway in cellular protection is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.comnih.govunibo.it Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). unibo.it When cells are exposed to oxidative stress, Nrf2 is released from Keap1 and moves to the nucleus, where it activates the transcription of numerous antioxidant and detoxifying genes. unibo.itmonash.edu

Studies on extracts containing this compound and other isoflavones have shown the ability to upregulate Nrf2 and its associated antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase. mdpi.commonash.edunih.gov This activation enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby protecting against oxidative damage. mdpi.comresearchgate.net For instance, research on flavonoid-rich extracts from dandelion reported that compounds including this compound exert antioxidant effects by regulating the Nrf2 signaling pathway. mdpi.com This modulation of cellular antioxidant responses is crucial for preventing the onset and progression of chronic diseases linked to oxidative stress. amazonaws.com

Anti-inflammatory Effects and Immunomodulation

This compound demonstrates significant anti-inflammatory and immunomodulatory properties by inhibiting key inflammatory molecules and interfering with the signaling cascades that orchestrate the inflammatory response. biosynth.comamazonaws.comnih.gov

Inflammation is a biological response triggered by harmful stimuli, such as pathogens or damaged cells. nih.gov This process involves the production of a host of inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β), as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govmdpi.com While essential for defense, chronic or unregulated inflammation contributes to numerous diseases. nih.gov

Research has shown that plant extracts containing this compound can significantly suppress the expression of pro-inflammatory cytokines, including TNF-α and IL-6, in various experimental models. nih.gov Flavonoids, as a class, are known to inhibit enzymes like COX-2 and lipoxygenase (LOX), leading to a reduction in the production of prostaglandins (B1171923) and leukotrienes, which are key drivers of inflammation. The ability of this compound to reduce the levels of these critical inflammatory mediators underscores its potential as an anti-inflammatory agent. amazonaws.comajol.info

The anti-inflammatory effects of this compound are rooted in its ability to modulate key intracellular signaling pathways that control the expression of inflammatory genes. biosynth.com Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. mdpi.comrndsystems.comfrontiersin.org

The NF-κB pathway is a primary regulator of the immune response. frontiersin.orgwikipedia.org In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. wikipedia.orgnih.gov When a cell receives an inflammatory signal, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB, leading to its degradation. wikipedia.orgnih.gov This frees NF-κB to enter the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. nih.govpensoft.net Studies have indicated that flavonoids can inhibit NF-κB activation, thereby blocking this entire inflammatory cascade. frontiersin.orgnih.gov

The MAPK family, which includes kinases like JNK, ERK, and p38, also plays a crucial role in transducing inflammatory signals. mdpi.comrndsystems.comfrontiersin.org These pathways are activated by inflammatory stimuli and, in turn, can activate transcription factors that promote the expression of inflammatory mediators. mdpi.comrndsystems.com Research on related flavonoids demonstrates that they can suppress the phosphorylation (activation) of MAPK components, particularly JNK and p38, thus downregulating the inflammatory response. mdpi.com The interaction of this compound with these fundamental signaling pathways provides a mechanistic basis for its observed anti-inflammatory properties. biosynth.commolnova.cn

| Activity | Mediators / Pathways Affected | Observed Effect |

| Anti-inflammatory | TNF-α, IL-6, COX-2, iNOS | Inhibition of pro-inflammatory mediator production nih.govmdpi.com |

| Immunomodulation | NF-κB Signaling Pathway | Inhibition of IκB degradation and NF-κB nuclear translocation, reducing inflammatory gene expression frontiersin.orgnih.gov |

| MAPK Signaling Pathway | Downregulation of JNK and p38 phosphorylation, disrupting inflammatory signal transduction mdpi.commolnova.cn |

Anticancer and Antiproliferative Properties

This compound has demonstrated notable potential as an anticancer agent through its ability to inhibit the growth of cancer cells. amazonaws.com Its antiproliferative effects are attributed to mechanisms that include the induction of cell cycle arrest and apoptosis (programmed cell death). researchgate.net

Research indicates that flavonoids can interfere with the progression of the cell cycle in cancer cells. nih.gov The cell cycle is a series of events that leads to cell division and replication. mdpi.com A common strategy in cancer therapy is to arrest the cell cycle at specific checkpoints (e.g., G0/G1 or G2/M phases), which prevents the cancer cell from dividing and can ultimately lead to its death. frontiersin.orgnih.govmdpi.com Studies on various isoflavones have shown they can induce cell cycle arrest at different phases in multiple cancer cell lines. nih.gov

Furthermore, inducing apoptosis is a key mechanism for eliminating cancer cells. mdpi.com This process involves the activation of a cascade of proteins, such as caspases and members of the Bcl-2 family, which leads to the dismantling of the cell. nih.govnih.gov Research has shown that this compound and related compounds can trigger apoptosis in malignant cells, often in conjunction with cell cycle arrest. amazonaws.comresearchgate.net This dual action of halting proliferation and actively inducing cell death highlights the compound's significant antiproliferative properties. researchgate.net

| Cancer Cell Line | Compound/Extract Type | Observed Effect | IC50 Value |

| SKBR3 (Breast cancer) | This compound | Antiproliferative activity | Not specified |

| HCT-15 (Colorectal cancer) | Extract of Capsicum chinense leaves (contains various polyphenols) | Selective high cytotoxicity | 16.23 ± 2.89 µg/mL mdpi.com |

| HepG2 (Liver cancer) | Ethanolic marine extract (AdE) | Growth inhibition, G0/G1 cell cycle arrest, Apoptosis induction nih.gov | 6.51 µg/mL nih.gov |

| HCT-116 (Colorectal cancer) | Ethanolic marine extract (AdE) | Growth inhibition nih.gov | 5.33 µg/mL nih.gov |

| MCF-7 (Breast cancer) | Ethanolic marine extract (AdE) | Growth inhibition nih.gov | 6.87 µg/mL nih.gov |

Note: The table includes data from extracts demonstrated to have antiproliferative effects, which may contain a variety of bioactive compounds alongside flavonoids like this compound.

Inhibition of Cancer Cell Growth and Proliferation

This compound, an isoflavone (B191592), has demonstrated notable cytostatic and cytotoxic effects on various cancer cell lines. Research has shown that it can inhibit the proliferation of human gastrointestinal cancer cells. nih.gov Specifically, studies have highlighted its inhibitory effects on stomach cancer cell lines such as HSC-41E6, HSC-45M2, and SH101-P4. nih.govaacrjournals.org While potent against these specific stomach cancer cells, its suppressive action on other stomach, esophageal, and colon cancer cell lines has been described as moderate. nih.govaacrjournals.org

The antiproliferative activity of this compound is dose-dependent. At lower concentrations, it acts as a cytostatic agent, halting the growth and division of cancer cells. nih.govaacrjournals.org However, at higher concentrations, it exhibits cytotoxic properties, leading to cell death. nih.govaacrjournals.org This dual action underscores its potential as a versatile agent in cancer research.

Furthermore, extracts from plants containing this compound, such as Ononis arvensis, have shown cytotoxic and antiproliferative activities against breast cancer cell lines, including the estrogen receptor-positive MCF7 and the triple-negative MDA-MB-231 lines. mdpi.com Similarly, leaf extracts of Senna didymobotrya, which also contains this compound, have been tested for antiproliferative activity against lung adenocarcinoma (A549) and non-small cell lung carcinoma (NCI-H441) cell lines. mak.ac.ug These findings suggest that the antiproliferative effects of this compound may extend to a broader range of cancers.

Table 1: Antiproliferative Effects of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Source |

| HSC-41E6 | Stomach Cancer | Strong Inhibition | nih.govaacrjournals.org |

| HSC-45M2 | Stomach Cancer | Strong Inhibition | nih.govaacrjournals.org |

| SH101-P4 | Stomach Cancer | Strong Inhibition | nih.govaacrjournals.org |

| Other Stomach Lines | Stomach Cancer | Moderate Suppression | nih.govaacrjournals.org |

| Esophageal Cancer Lines | Esophageal Cancer | Moderate Suppression | nih.govaacrjournals.org |

| Colon Cancer Lines | Colon Cancer | Moderate Suppression | nih.govaacrjournals.org |

| MCF7 | Breast Cancer | Cytotoxic & Antiproliferative | mdpi.com |

| MDA-MB-231 | Breast Cancer | Cytotoxic & Antiproliferative | mdpi.com |

| A549 | Lung Adenocarcinoma | Antiproliferative | mak.ac.ug |

| NCI-H441 | Non-Small Cell Lung Carcinoma | Antiproliferative | mak.ac.ug |

Induction of Apoptosis in Malignant Cell Lines

This compound has been identified as an inducer of apoptosis, or programmed cell death, in malignant cell lines. This is a crucial mechanism for its anticancer activity, as the evasion of apoptosis is a hallmark of cancer. frontiersin.orgfrontiersin.org The apoptotic process triggered by this compound has been observed in human gastrointestinal cancer cells. nih.govaacrjournals.org

At cytotoxic concentrations, isoflavones like this compound have been shown to cause DNA fragmentation, a characteristic feature of apoptosis. nih.govaacrjournals.org Morphological changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation, have also been observed in stomach cancer cell lines treated with related isoflavones. aacrjournals.org This indicates that the cell death mechanism is not necrotic but follows the controlled pathway of apoptosis.

The induction of apoptosis appears to be a dose-dependent phenomenon. aacrjournals.org Studies on related compounds have shown that even at cytostatic doses, nuclear fragmentation can be initiated. aacrjournals.org Furthermore, extracts of Trifolium pratense, which contains this compound among other isoflavones, have been shown to induce apoptosis in prostate cancer cell lines. wcrj.netresearchgate.net This suggests that this compound contributes to the pro-apoptotic effects of these extracts. The ability to trigger apoptosis selectively in cancer cells is a desirable characteristic for potential anticancer agents. frontiersin.org

Specific Molecular Targets and Pathways in Oncogenesis

Protein tyrosine kinases (PTKs) are critical components of signal transduction pathways that regulate cell growth, differentiation, and oncogenesis, making them a significant target for cancer therapy. academicjournals.orgresearchgate.netresearchgate.net this compound has been identified as a potential inhibitor of PTK. academicjournals.orgresearchgate.netresearchgate.net

In a computational study evaluating natural anticancer molecules, this compound was among 14 compounds predicted to exhibit PTK inhibitor activity with a high probability score. academicjournals.orgresearchgate.net This in silico analysis suggests that this compound may interfere with the signaling pathways that are often hyperactivated in cancer cells due to aberrant PTK activity. The inhibition of these kinases can disrupt the uncontrolled growth and proliferation characteristic of cancer.

Table 2: Predicted PTK Inhibitor Activity of Selected Natural Compounds

| Compound | Predicted PTK Inhibitor Activity Score |

| Daidzein (B1669772) | 0.780 |

| This compound | >0.6 |

| Biochanin A | >0.6 |

| Apigenin (B1666066) | >0.6 |

| Luteolin (B72000) | >0.6 |

| Galangin | 0.605 |

Source: academicjournals.orgresearchgate.net

This compound has been shown to interact with key anti-apoptotic proteins, namely Bcl-xL and survivin, which are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.

In silico studies have demonstrated that this compound has an affinity for both Bcl-xL and survivin. researchgate.net The binding energy of this compound to Bcl-xL was calculated to be -8.64 kcal/mol, and to survivin, it was -5.71 kcal/mol. researchgate.net This dual affinity suggests that this compound may interfere with the anti-apoptotic functions of both proteins. Bcl-xL is a central regulator of the intrinsic apoptotic pathway, and its inhibition can sensitize cancer cells to programmed cell death. plos.orgwaocp.orgnih.gov

Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is involved in both the inhibition of apoptosis and the regulation of cell division. atlasgeneticsoncology.orgnih.gov By targeting survivin, this compound may disrupt these critical cellular processes in cancer cells. The ability to interact with multiple anti-apoptotic proteins highlights the potential of this compound as a multi-targeted agent in cancer therapy.

In the context of breast cancer, this compound has been identified as a potential multi-target antagonist of key hormone receptors: the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2). nih.gov These receptors are crucial drivers of growth and proliferation in a significant portion of breast cancers. nih.gov

An in silico study screened a large number of polyphenols and identified this compound as a promising candidate that could potentially inhibit all three receptors—ER, PR, and HER2. nih.gov This finding is particularly significant because the crosstalk between these receptor pathways can lead to resistance to single-target therapies. nih.gov By acting as an antagonist to multiple receptors, this compound could potentially overcome such resistance mechanisms.

Molecular docking and molecular dynamics simulations have supported the potential of this compound to bind to and inhibit these receptors. nih.gov This multi-targeted approach is a promising strategy in the development of novel therapeutics for hormone-receptor-positive breast cancers. mdpi.com

Ophthalmological Relevance: Anticataract Activity

This compound has demonstrated significant potential as an anticataract agent. medchemexpress.comchemsrc.commolnova.commolnova.cn Its activity is primarily linked to its ability to inhibit the glycation of γ-crystallin, a key protein in the eye's lens. chemsrc.commolnova.comresearchgate.net Glycation of lens proteins is a major factor in the development of diabetic cataracts. researchgate.net

In silico studies have shown that this compound has a strong binding affinity for γ-crystallin, which is crucial for preventing the glycation process. chemsrc.comresearchgate.net Among several phytochemicals screened, this compound was identified as one of the top candidates with desirable drug-like properties and binding affinity for inhibiting γ-crystallin glycation. researchgate.netcolab.wsresearchgate.net This suggests that this compound could serve as a prototype for developing new molecules to combat diabetic cataracts. researchgate.netcolab.wsresearchgate.net The flavonoid nature of this compound likely contributes to its beneficial effects in this context. medchemexpress.comchemsrc.commolnova.commolnova.cn

Inhibition of Glycation Against γ-Crystallin Protein

Glycation, a non-enzymatic reaction between reducing sugars and proteins, is implicated in the development of diabetic cataracts through the modification of lens proteins like γ-crystallin. researchgate.netresearchgate.net This process can lead to protein aggregation and a loss of lens transparency. researchgate.net this compound, a flavonoid, has been identified as a compound with the potential to inhibit this glycation process. medchemexpress.comchemsrc.commolnova.cn

In silico studies have demonstrated that this compound exhibits a strong binding affinity for γ-crystallin, suggesting its role in preventing glycation. researchgate.netmedchemexpress.comchemsrc.com One study screened various phytochemicals with known anti-cataract properties and identified this compound as one of three lead compounds with desirable drug-like behavior and binding affinity for inhibiting the glycation of γ-crystallin protein. researchgate.netresearchgate.net The investigation highlighted that these phytochemicals could serve as a basis for developing new molecules to combat diabetic cataracts. researchgate.net The mechanism of antiglycation is often linked to the antioxidant properties of compounds, their ability to trap reactive carbonyl species, chelate metal ions, or inhibit the formation of Amadori products. mdpi.comnih.gov

Table 1: Investigated Phytochemicals for Anti-Cataract Activity This table is interactive. Click on the headers to sort the data.

| Compound | Class | Investigated Activity | Reference |

|---|---|---|---|

| This compound | Flavonoid | Inhibition of γ-crystallin glycation | researchgate.netresearchgate.net |

| Alizarin | Polyketide | Inhibition of γ-crystallin glycation | researchgate.netresearchgate.net |

| Ellagic acid | Tannin | Inhibition of γ-crystallin glycation | researchgate.netresearchgate.net |

Metabolic Health Modulation: Pancreatic Lipase (B570770) Inhibition

This compound has been investigated for its potential to inhibit pancreatic lipase. In a study examining an isoflavone-rich extract of Trifolium resupinatum, this compound demonstrated inhibitory activity against porcine pancreatic lipase. d-nb.info While not as potent as the standard drug orlistat (B1677487) or another isolated compound, formononetin (B1673546), this compound still showed a notable effect. d-nb.info Molecular docking studies further supported these findings, indicating a promising binding score for this compound near the active site of the lipase enzyme. d-nb.info These results suggest that isoflavones like this compound could be explored as agents for managing obesity-related metabolic issues. d-nb.info

Table 2: Pancreatic Lipase Inhibitory Activity of Selected Compounds This table is interactive. Click on the headers to sort the data.

| Compound/Extract | IC50 (µg/ml) | Reference |

|---|---|---|

| Trifolium resupinatum extract | 471.32 ± 0.8 | d-nb.info |

| Formononetin | 47.2 ± 1.1 | d-nb.info |

| This compound | 112.8 ± 1.23 | d-nb.info |

| Orlistat (control) | 23.8 ± 0.64 | d-nb.info |

Other Reported or Predicted Bioactivities (e.g., Antimicrobial, Estrogenic)

Beyond its anti-glycation and lipase-inhibiting properties, this compound has been associated with other biological activities, primarily through its classification as an isoflavone. ontosight.aiontosight.ai

Estrogenic Activity: Isoflavones are well-known for their potential estrogenic effects. ontosight.aiontosight.ai Molecular docking studies have explored the interaction of various phytochemicals, including this compound, with estrogen receptors (ERα and ERβ). nih.gov One such study revealed that this compound, found in Trifolium pratense (red clover), had a more favorable docking energy to ERβ compared to other common isoflavones like biochanin A and genistein (B1671435). nih.gov Another in-silico investigation identified this compound as a potential multi-target antagonist for estrogen receptors (ER), progesterone receptors (PR), and human epidermal growth factor receptor 2 (HER2), which are implicated in breast cancer. figshare.comnih.gov

Antimicrobial Activity: Flavonoids, the broader class to which this compound belongs, are recognized for their antimicrobial properties against a range of bacteria and fungi. nih.govfrontiersin.orgmdpi.com While specific studies focusing solely on the antimicrobial effects of purified this compound are not extensively detailed in the provided context, its presence in plant extracts known for antimicrobial activity, such as those from Trifolium species, suggests a potential contribution. researchgate.netnih.gov For instance, extracts containing this compound have been noted, though the direct antimicrobial contribution of this specific isoflavone was not singled out. researchgate.netnih.gov

Other Bioactivities: this compound is also mentioned as having antioxidant and anti-inflammatory properties, which are common characteristics of polyphenolic compounds and flavonoids. ontosight.aimdpi.com

Mechanistic Investigations of Pseudobaptigenin at the Cellular and Molecular Level

Cellular Pathway Interactions and Enzyme Activity Modulation

Cellular pathways are complex networks of molecular interactions that govern cellular function. Compounds like pseudobaptigenin can interact with these pathways by modulating the activity of key enzymes. nih.gov Enzyme inhibition is a primary mechanism through which many drugs and bioactive molecules exert their effects. Inhibition can be reversible (competitive, noncompetitive, uncompetitive) or irreversible, each affecting enzyme kinetics differently. youtube.comyoutube.com

While specific enzyme inhibition profiles for this compound are not widely documented, flavonoids, the broader class to which this compound belongs, are known to inhibit a variety of enzymes. A significant area of investigation is their effect on monoamine oxidases (MAO). MAO-A and MAO-B are enzymes crucial for the degradation of neurotransmitters like serotonin (B10506) and dopamine. patsnap.compatsnap.com Inhibition of these enzymes can increase neurotransmitter levels, a mechanism utilized in the treatment of depression and neurodegenerative diseases like Parkinson's disease. patsnap.comnih.govmdpi.com For instance, some benzenesulfonamide (B165840) and 1,3-oxazole derivatives have been identified as potent and specific inhibitors of MAO-B. mdpi.com

Another critical enzyme family often targeted by flavonoids is the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the inflammatory cascade by producing prostaglandins (B1171923). osti.govbiomedpharmajournal.org The anti-inflammatory properties of many natural compounds are attributed to their ability to inhibit these enzymes. researchgate.net

Table 1: Examples of Enzymes Modulated by Flavonoids (Illustrative data based on the general activity of the flavonoid class)

| Enzyme Target | Modulatory Effect | Potential Therapeutic Area |

|---|---|---|

| Monoamine Oxidase-A (MAO-A) | Inhibition | Depression, Anxiety |

| Monoamine Oxidase-B (MAO-B) | Inhibition | Parkinson's Disease |

| Cyclooxygenase-2 (COX-2) | Inhibition | Inflammation, Cancer |

| Phosphoinositide 3-kinase (PI3K) | Inhibition | Cancer |

| Mitogen-activated Protein Kinases (MAPKs) | Modulation | Cancer, Inflammation |

Signal Transduction Pathway Modulation

Signal transduction is the process by which a cell converts an external signal into a specific response. wikipedia.orgkhanacademy.org These pathways are often orchestrated by cascades of protein kinases and second messengers. nih.govkhanacademy.org Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders, making them key targets for therapeutic intervention. psu.edudntb.gov.ua

Natural flavonoids have been shown to exert significant anti-inflammatory and anticancer effects by modulating key signaling pathways. nih.gov Common pathways affected include:

Nuclear Factor-kappa B (NF-κB) Pathway: This is a central pathway in regulating immune and inflammatory responses. nih.gov Flavonoids like apigenin (B1666066) have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. researchgate.netnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family (including ERK, JNK, and p38) regulates diverse cellular processes like proliferation, differentiation, and apoptosis. nih.gov Several flavonoids can interfere with MAPK signaling, contributing to their neuroprotective and anti-inflammatory effects. nih.govnih.gov

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and metabolism. Its upregulation is a common feature in many cancers. nih.gov The B-cell receptor (BCR) signaling pathway, critical in B-cell malignancies, utilizes components of this cascade, which can be targeted by inhibitors. youtube.com

JAK/STAT Pathway: This pathway transmits information from extracellular chemical signals to the nucleus, resulting in gene expression. It is vital for immunity, cell division, and cell death. nih.gov

While direct evidence for this compound is limited, its isoflavone (B191592) structure suggests a potential to interact with and modulate these critical signaling cascades, similar to other well-studied flavonoids.

Molecular Docking and Binding Affinity Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target protein) to form a stable complex. mdpi.com This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. mdpi.comnih.gov The output of a docking simulation is typically a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. Lower binding energy values indicate a more stable and favorable interaction. nih.govaber.ac.uk

Studies on various natural products have successfully used molecular docking to identify potential biological targets. For example, docking studies of flavonoids like apigenin and luteolin (B72000) have shown significant binding affinities for proteins like TP-53 and pRb, which are crucial in cancer development. mdpi.com Similarly, in silico investigations have been used to evaluate the binding of olive-derived compounds to COX-1 and COX-2 enzymes, correlating binding energies with observed inhibitory activity. mdpi.com

A hypothetical molecular docking study for this compound would involve preparing its 3D structure and docking it into the active sites of various known biological targets. The resulting binding affinities and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) would provide valuable insights into its potential mechanisms of action.

Table 2: Illustrative Binding Affinities of Natural Compounds to Biological Targets from Docking Studies

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference Compound | Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| Dihydromyricetin | Cyclooxygenase-2 (COX-2) | -9.9 | Diclofenac | -8.5 |

| Catechin | Cyclooxygenase-2 (COX-2) | -9.2 | Diclofenac | -8.5 |

| Theaflavin | SARS-CoV-2 nsp10-nsp16 | -11.8 | --- | --- |

This table presents data for other natural compounds to illustrate typical results from molecular docking studies. biomedpharmajournal.orgnih.govaber.ac.uk

Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.comyoutube.com In drug discovery, MD simulations provide detailed, dynamic insights into how a ligand interacts with its receptor, complementing the static picture provided by molecular docking. mdpi.comh1.co By simulating the ligand-receptor complex in a solvated environment, MD can assess the stability of the complex, reveal conformational changes in the protein upon ligand binding, and provide a more accurate estimation of binding free energies. mdpi.comnih.gov

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of a protein's backbone atoms over time, indicating the structural stability of the complex. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues, highlighting flexible regions of the protein that may be involved in ligand binding. mdpi.com

Radius of Gyration (Rg): Measures the compactness of the protein structure. mdpi.com

Solvent-Accessible Surface Area (SASA): Calculates the surface area of the protein accessible to the solvent, which can change upon ligand binding. mdpi.com

While no specific MD simulation studies have been published for this compound, this technique has been applied to other natural products. For instance, MD simulations have been used to confirm the stability of griseofulvin (B1672149) derivatives when bound to bacterial proteins and to study the interactions of various inhibitors with sirtuin enzymes. mdpi.commdpi.com Such studies would be invaluable in confirming the stability of this compound within a target's binding site and understanding the dynamic nature of the interaction.

In Vitro Assays for Target Validation

Target validation is the critical process of demonstrating that a specific molecular target is directly involved in a disease process and that modulating it is likely to have a therapeutic effect. sygnaturediscovery.comnih.gov In vitro assays are essential tools in this process, providing the initial experimental evidence to support hypotheses generated from computational studies like molecular docking. nih.govgoogle.com

These assays can take many forms, depending on the target and the desired outcome. sygnaturediscovery.com Common approaches include:

Enzyme Inhibition Assays: These directly measure the ability of a compound to inhibit the activity of a purified enzyme. For example, an assay could measure the production of prostaglandins by COX enzymes in the presence and absence of this compound to determine its IC50 value (the concentration required to inhibit 50% of the enzyme's activity). nih.gov

Cell-Based Assays: These assays use cultured cells to assess the effect of a compound on a specific cellular pathway or phenotype. google.com For instance, researchers could treat macrophage cell lines with an inflammatory stimulus (like lipopolysaccharide) and measure the production of inflammatory cytokines (e.g., TNF-α, IL-6) after treatment with this compound. nih.gov

Binding Assays: These experiments confirm the direct physical interaction between a compound and its target protein. Techniques can include surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), which provide quantitative data on binding affinity and kinetics. nih.gov

The validation process confirms that the effects observed in computational models translate into tangible biological activity, providing the necessary foundation to advance a compound into further preclinical development. sygnaturediscovery.comnih.gov

Structure Activity Relationship Sar Studies of Pseudobaptigenin and Its Analogs

Synthesis of Pseudobaptigenin Analogs and Homologs

The synthesis of this compound analogs is a critical step in SAR studies, providing the necessary compounds to probe the relationship between structure and function. Synthetic strategies often focus on modifying specific parts of the this compound molecule, including the benzodioxol ring system and the isoflavone (B191592) core.

The benzodioxol ring is a key feature of this compound, and its modification has been a central theme in the synthesis of new analogs. Researchers have successfully synthesized homologs of this compound that feature benzodioxane and benzodioxepane fragments in place of the original benzodioxol ring. researchgate.net This expansion of the five-membered dioxol ring to a six- or seven-membered ring alters the spatial arrangement and electronic properties of this part of the molecule.

Another notable modification in this region is the synthesis of 3′,4′-ethylenedioxy-4-thioxoisoflavones from this compound analogs. scispace.com This introduces a sulfur atom in place of the carbonyl oxygen in the isoflavone core, a change that can significantly impact the molecule's reactivity and binding characteristics.

| Modification Type | Resulting Structure | Rationale for Synthesis |

|---|---|---|

| Ring Expansion | Benzodioxane and Benzodioxepane Analogs | To investigate the effect of ring size and conformation on biological activity. |

| Thionation | 4-Thioxoisoflavone Derivatives | To explore the impact of replacing the carbonyl oxygen with sulfur on the molecule's electronic properties and potential for new interactions with biological targets. |

The isoflavone core of this compound provides a versatile scaffold for a wide range of chemical modifications. Benzodioxane analogues of this compound have been synthesized with alkyl fragments introduced at positions 2 and 6 of the chromone (B188151) ring. researchgate.net These modifications can influence the molecule's lipophilicity and steric profile, which in turn can affect its absorption, distribution, and interaction with target proteins.

| Modification Type | Position of Modification | Examples of Substituents/Fragments |

|---|---|---|

| Alkylation | Positions 2 and 6 of the chromone ring | Alkyl fragments |

| Functional Group Addition | Various positions on the isoflavone core | Methanesulfonyl |

| Carbamoyl | ||

| Aminomethyl |

Impact of Structural Modifications on Biological Efficacy

The synthesis of various this compound analogs allows for a systematic evaluation of how structural changes impact biological efficacy. SAR studies of isoflavones, the class of compounds to which this compound belongs, have revealed several key principles. For instance, the position of hydroxyl groups on the isoflavone core is often crucial for activity. nih.govscispace.com While this compound itself lacks a hydroxyl group, the introduction or modification of other functional groups can have a profound effect on its biological properties.

The addition of different substituents can modulate a compound's anticancer and antimetastatic effects. nih.gov Functional groups such as methoxy, methyl, and amino groups can influence a molecule's ability to inhibit cancer cell growth and migration. nih.gov The specific positioning of these groups is also critical, as it dictates the molecule's interaction with its biological targets. nih.gov

Computational Approaches to SAR Analysis and Prediction

In recent years, computational methods have become an indispensable tool in SAR studies, allowing for the rational design of new analogs and the prediction of their biological activities. In silico studies, such as molecular docking and molecular dynamics (MD) simulations, have been employed to investigate the interaction of this compound with various biological targets. nih.gov

One such study identified this compound as a potential inhibitor of the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2), all of which are important targets in breast cancer therapy. nih.gov These computational models can help to elucidate the binding mode of this compound and its analogs at the molecular level, providing insights into the structural features that are essential for high-affinity binding.

Quantitative structure-activity relationship (QSAR) models are another powerful computational tool used in SAR analysis. nih.govscispace.com QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of known this compound analogs and their corresponding activities, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. This allows researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources.

These computational approaches, in conjunction with traditional synthetic and biological evaluation methods, provide a comprehensive framework for understanding the structure-activity relationships of this compound and for the development of new and improved therapeutic agents.

Advanced Research Methodologies Applied to Pseudobaptigenin Studies

Computational Chemistry and Cheminformatics in Drug Discovery

Computational methods are integral to modern drug discovery, offering rapid, cost-effective ways to screen compounds and predict their behavior before undertaking expensive and time-consuming laboratory experiments. For pseudobaptigenin, these tools have provided crucial early insights into its potential as a therapeutic agent.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The analysis of a compound's ADMET profile is a critical step in drug development, helping to identify molecules with favorable pharmacokinetic properties. In silico tools are frequently used for the initial screening of large compound libraries.

In one comprehensive study aimed at identifying novel polyphenol-based antagonists for breast cancer hormone receptors, a library of 750 polyphenols was initially screened based on their ADMET properties. scispace.com This computational filtering narrowed the field to 55 promising candidates, a group that included this compound, selecting it for further, more detailed molecular docking and simulation studies. scispace.com

Another investigation, which focused on the anti-obesity potential of compounds from Trifolium resupinatum, utilized the SwissADME web tool to evaluate the bioavailability of its constituent molecules, including this compound. mdpi.com The analysis, presented as a "bioavailability radar," indicated that this compound falls within the acceptable zone for oral bioavailability, suggesting it possesses key physicochemical properties for drug-likeness. mdpi.com In a separate in silico study on phytochemicals for hepatocellular carcinoma, this compound was among the compounds evaluated for pharmacokinetic and drug-like properties using the SwissADME webserver before toxicity analysis. thermofisher.com

| Prediction Tool/Study | Parameter Evaluated | Finding for this compound | Reference |

|---|---|---|---|

| Breast Cancer Inhibitor Study | General ADMET Properties | Selected as one of 55 compounds (out of 750) with favorable ADMET profile for further study. | scispace.com |

| SwissADME (T. resupinatum study) | Bioavailability Radar | Falls within the acceptable bioavailability zone. | mdpi.com |

| SwissADME (Hepatocellular Carcinoma study) | Pharmacokinetics & Drug-Likeness | Analyzed as part of a large-scale screening of phytochemicals. | thermofisher.com |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are computational techniques used to identify novel molecules that can bind to a specific biological target. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. This model is then used as a query to rapidly screen large databases of virtual compounds to find potential "hits." tum.dersc.org

In a study targeting breast cancer, an in-silico approach was employed to find a polyphenol capable of inhibiting the estrogen receptor (ER). scispace.com This process began with a large pool of 750 polyphenols. After initial filtering based on ADMET properties, the remaining 55 compounds, including this compound, were subjected to molecular docking against key breast cancer receptors: ER, progesterone (B1679170) receptor (PR), and HER2. scispace.com This virtual screening process, followed by molecular dynamics simulations, ultimately highlighted this compound as a potential multi-target inhibitor for these crucial receptors. scispace.com

Similarly, in a study investigating compounds from Trifolium resupinatum for anti-obesity effects, molecular docking was used to predict the interaction between isolated compounds and the pancreatic lipase (B570770) enzyme. mdpi.com The results confirmed a promising binding score for this compound, suggesting its potential as an inhibitor of this enzyme. mdpi.com

PASS (Prediction of Activity Spectra for Substances) Software Applications

The PASS (Prediction of Activity Spectra for Substances) software is a chemoinformatic tool that predicts a wide range of biological activities for a given chemical structure. europeanreview.orgrsc.orgnih.gov The prediction is based on a structure-activity relationship analysis of a large database of known active compounds. rsc.orgmdpi.com PASS provides probabilities for a compound to be active (Pa) or inactive (Pi) for several hundred types of pharmacological effects and mechanisms of action. mdpi.com

In a bioinformatics study evaluating the potential of natural anticancer molecules, this compound was analyzed using PASS software. The analysis predicted a specific mechanism of action for the compound. eu-openscreen.eu

| Predicted Biological Activity | PASS Score (Pa) | Interpretation | Reference |

|---|---|---|---|

| Protein tyrosine kinase inhibitor | 0.702 | The model predicts with high probability that this compound is likely to exhibit protein tyrosine kinase inhibitory activity. | eu-openscreen.eu |

Omics Technologies in Understanding this compound's Effects

"Omics" technologies provide a global, system-wide view of biological processes. Instead of studying single molecules or pathways, they allow for the large-scale analysis of entire sets of biological molecules, such as proteins (proteomics) or gene networks, to understand the complex effects of a compound.

Proteomics for Target Identification

Chemical proteomics is a powerful discipline used to identify the direct protein binding partners of small molecules within a complex biological system, such as a cell lysate or even in living cells. europeanreview.orgbiognosys.comnih.gov This is a crucial step for deconvoluting a compound's mechanism of action and identifying its therapeutic targets and potential off-targets. rsc.org

The general workflow involves using the small molecule of interest to "fish" for its binding partners. biognosys.com In a common approach known as affinity purification mass spectrometry, the small molecule (like this compound) would be chemically immobilized onto a solid support (e.g., beads). This "bait" is then incubated with a cellular protein extract. Proteins that bind to the compound are captured and subsequently identified using high-resolution mass spectrometry. thermofisher.com Other advanced techniques include thermal proteome profiling (TPP), which measures how drug binding stabilizes proteins against heat-induced unfolding across the entire proteome. rsc.org

While these proteomics-based methods are the gold standard for unbiased drug target identification for natural products, a specific study applying these techniques to comprehensively identify the protein interactome of this compound has not been found in the reviewed literature. The application of such methods would be a critical next step in fully elucidating its molecular mechanisms.

Network Pharmacology and Gene Ontology Enrichment Analysis

Network pharmacology is an approach that shifts the drug discovery paradigm from "one drug, one target" to a more holistic "multi-component, multi-target" model. It integrates data from multiple sources to construct complex networks that illustrate the relationships between drugs, their protein targets, and associated diseases. biognosys.com Once potential targets are identified, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses are performed. GO analysis categorizes the functions of the target genes into three domains: Biological Process (BP), Cellular Component (CC), and Molecular Function (MF), revealing the biological pathways and functions the compound is likely to modulate.

This compound has been identified as a key active component in several network pharmacology studies. In one study investigating plant-derived compounds for Polycystic Ovary Syndrome (PCOS), this compound was one of four key phytoconstituents analyzed. biognosys.com The compound-target network revealed its interactions with multiple biological targets, and subsequent GO analysis highlighted its potential impact on pathways like estrogen signaling. biognosys.com

In another study, this compound was identified as one of five key polyphenols from blackcurrant (Ribes nigrum L.) with potential therapeutic effects on diarrheal irritable bowel syndrome (IBS-D). A network pharmacology analysis identified 82 common targets for the polyphenols and IBS-D. The subsequent GO and KEGG pathway analyses provided insight into the mechanisms involved.

| GO Domain | Enriched Term Example | Interpretation | Reference |

|---|---|---|---|

| Biological Process (BP) | Positive control of the inflammatory response | The compound's targets are involved in regulating inflammation. | |

| Cellular Component (CC) | Receptor complex, plasma membrane | The compound's targets are located in key signaling areas of the cell. | |

| Molecular Function (MF) | DNA helicase activity, single-stranded DNA binding | The compound's targets have functions related to DNA processing. |

The KEGG pathway analysis in the same study further implicated signaling pathways such as PI3K-Akt, mTOR, and TNF signaling, which are closely related to cellular survival, proliferation, and inflammation.

Quantitative Methodologies for Biological Evaluation

The biological activities of this compound have been explored through various quantitative research methodologies. These studies primarily utilize in vitro models to elucidate the compound's effects at a cellular and molecular level. Advanced laboratory techniques are crucial for understanding its potential as an anti-inflammatory, anticancer, and enzyme-inhibiting agent. biosynth.com

In Vitro Assays for Cellular Responses

In vitro cell-based assays are fundamental tools for assessing the biological effects of this compound on cellular processes under controlled laboratory conditions. numberanalytics.com These assays typically involve treating live cells with the compound and measuring specific responses, such as cell viability, proliferation, or the production of inflammatory mediators. nih.gov

One of the key areas of investigation is the anti-inflammatory potential of this compound. biosynth.comresearchgate.net Researchers utilize cell lines like murine macrophages (J774A.1, RAW 264.7) and mouse microglial cells (BV2) to model inflammatory responses. medchemexpress.commdpi.com A common method involves stimulating these cells with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory cascade. The Griess assay is then employed to quantify the production of nitric oxide (NO), a pro-inflammatory molecule. Studies have demonstrated that this compound can inhibit LPS-induced nitric oxide production in mouse BV2 cells, indicating its anti-neuroinflammatory activity. medchemexpress.com

The antiproliferative and cytotoxic effects of this compound against cancer cells are also evaluated using in vitro assays. researchgate.netnih.gov A study tested this compound and six other isoflavones for their effects on ten different human gastrointestinal cancer cell lines. nih.gov While other isoflavones like biochanin A and genistein (B1671435) showed strong inhibitory effects, this research included this compound in the panel of tested compounds. nih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. phytojournal.complos.org This assay was used to determine the cytotoxicity of this compound against mouse C2C12 myoblast cells, revealing an IC50 value of 12.08 μg/mL. medchemexpress.com The Sulforhodamine B (SRB) assay is another method used to measure cell proliferation and cytotoxicity. phytojournal.com

Table 1: In Vitro Cellular Response Assays for this compound

| Cell Line | Assay Type | Measured Effect | Finding | Citation |

|---|---|---|---|---|